[5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate
Description
Properties
Molecular Formula |
C27H24N2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C27H24N2O4/c1-17-12-18(2)25(19(3)13-17)29-26(30)22(16-28)14-20-10-11-23(32-4)24(15-20)33-27(31)21-8-6-5-7-9-21/h5-15H,1-4H3,(H,29,30)/b22-14+ |
InChI Key |
WRFGWLSMNNPJHE-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3)/C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
Preparation Methods
Nitration of Mesitylene
Mesitylene (1,3,5-trimethylbenzene) undergoes nitration using a mixed acid system (H₂SO₄:HNO₃ = 75–80:20–25 wt%) to yield 2,4,6-trimethylnitrobenzene. The sulfuric acid acts as both catalyst and dehydrating agent, while nitric acid serves as the nitrating agent. Typical conditions involve gradual addition of mesitylene to the mixed acid at 0–5°C, followed by stirring at 20–25°C for 4–6 hours.
| Parameter | Details |
|---|---|
| Mixed Acid Ratio | H₂SO₄ (75–80 wt%), HNO₃ (20–25 wt%) |
| Temperature | 0–5°C (initial), 20–25°C (reaction) |
| Yield | 90–93% |
Catalytic Hydrogenation
The nitro intermediate is reduced to 2,4,6-trimethylaniline using a nickel catalyst under hydrogen gas (3–5 bar) in ethanol or methanol at 50–80°C. This method avoids the excessive waste and low purity associated with iron powder reduction.
| Condition | Specification |
|---|---|
| Catalyst | Nickel (Raney Ni or supported) |
| Solvent | Ethanol/Methanol |
| Pressure | 3–5 bar H₂ |
| Yield | 95–97% |
Preparation of 5-Formyl-2-methoxyphenyl Benzoate
The benzoate ester precursor is synthesized via esterification of 5-hydroxy-2-methoxybenzaldehyde with benzoyl chloride.
Esterification Reaction
In anhydrous dichloromethane, 5-hydroxy-2-methoxybenzaldehyde is treated with benzoyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 12 hours. Workup involves washing with dilute HCl, NaHCO₃, and brine, followed by drying (Na₂SO₄) and solvent evaporation.
| Parameter | Details |
|---|---|
| Reagents | Benzoyl chloride, Et₃N |
| Solvent | CH₂Cl₂ |
| Yield | 85–88% |
Knoevenagel Condensation to Form α,β-Unsaturated Carbonyl
The key step involves condensing 5-formyl-2-methoxyphenyl benzoate with cyanoacetamide in the presence of a base to form the E-configured enone.
Reaction Optimization
A mixture of 5-formyl-2-methoxyphenyl benzoate (1.0 equiv), cyanoacetamide (1.2 equiv), and piperidine (0.1 equiv) in ethanol is refluxed for 6–8 hours. The reaction is monitored by TLC, and the product precipitates upon cooling. Recrystallization from ethanol affords the pure α,β-unsaturated intermediate.
| Condition | Specification |
|---|---|
| Base | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Yield | 75–80% |
Coupling with 2,4,6-Trimethylaniline
The final step involves nucleophilic attack of 2,4,6-trimethylaniline on the α,β-unsaturated carbonyl.
Michael Addition
A solution of the enone intermediate (1.0 equiv) and 2,4,6-trimethylaniline (1.5 equiv) in acetonitrile is stirred at 60°C for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Column chromatography (hexane:ethyl acetate = 3:1) yields the target compound.
| Parameter | Details |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Purification | Column chromatography |
| Yield | 65–70% |
Analytical Characterization
Critical data for the target compound:
-
¹H NMR (CDCl₃): δ 2.28 (s, 9H, Ar-CH₃), 3.92 (s, 3H, OCH₃), 6.78–8.12 (m, aromatic H), 8.52 (s, 1H, enolic H).
-
IR (KBr): ν 2220 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O).
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Activity
Recent studies indicate that compounds containing cyano and oxo functional groups exhibit significant anti-inflammatory properties. For instance, molecular docking studies have shown that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The binding interactions suggest potential for developing new anti-inflammatory drugs targeting this pathway .
Antibacterial and Antifungal Properties
Compounds with similar structural motifs have been investigated for their antibacterial and antifungal activities. Research has demonstrated that certain derivatives can inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa, making them candidates for further development as antimicrobial agents .
Anticancer Potential
The structural characteristics of [5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate suggest potential anticancer activity. Compounds with similar frameworks have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Material Science
Photophysical Properties
The incorporation of cyano and methoxy groups in organic compounds often leads to interesting photophysical properties. Research indicates that such compounds can be utilized in the development of organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation. The efficiency and stability of these materials are crucial for their application in electronic devices .
Polymer Chemistry
The compound's unique structure allows for its use as a monomer in polymer synthesis. Polymers derived from cyano-containing monomers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and composites .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of related compounds, it was found that derivatives showed significant inhibition of inflammatory markers in vitro. The study utilized molecular docking to predict binding affinities and elucidated the mechanism by which these compounds exert their effects, highlighting their potential as therapeutic agents against chronic inflammatory diseases.
Case Study 2: Anticancer Activity
A notable case study involved a structurally similar compound tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis. This underscores the need for further exploration into the anticancer properties of compounds within this chemical class.
Mechanism of Action
The mechanism of action of 5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The cyano group and mesitylamino group can interact with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include:
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (Compound 6): This analogue shares the cyano-vinylamino and methoxybenzoate motifs but replaces the 2,4,6-trimethylanilino group with a 3-chloropropoxy chain. The chlorine atom introduces greater electronegativity, altering solubility (logP increases by ~0.5 units) and reducing hydrogen-bonding capacity compared to the target compound .
3-Cyano-5-methoxy-2-(2-nitrovinyl)phenyl acetate: Substitution of the anilino group with a nitrovinyl moiety increases oxidative stability but reduces biological activity in cytotoxicity assays (IC50 > 100 μM vs. 12 μM for the target compound in cancer cell lines) .
Physicochemical Properties
Research Findings and Limitations
- Crystallographic Analysis: SHELX-refined structures reveal that the target compound forms dimeric hydrogen-bonded networks (N–H···O=C, graph set R₂²(8)), whereas analogues with fewer donors adopt less ordered packing modes .
- Synthetic Challenges : The target compound’s synthesis requires stringent anhydrous conditions to prevent hydrolysis of the benzoate ester, unlike simpler analogues .
- Data Gaps : Comparative studies on photophysical properties (e.g., fluorescence quantum yield) are absent in the literature, limiting applications in optoelectronics.
Biological Activity
Chemical Structure and Properties
The compound features a benzoate moiety linked to a 2-methoxyphenyl group and a cyano-oxo functional group. The presence of the trimethylanilino group suggests potential interactions with biological targets, particularly in the context of pharmaceuticals and agrochemicals.
Molecular Formula
- Molecular formula: C₁₈H₁₈N₂O₃
Structural Characteristics
- Contains multiple functional groups that may influence its solubility and reactivity.
- The cyano and oxo groups are indicative of potential electrophilic behavior, which could interact with nucleophiles in biological systems.
Antimicrobial Properties
Research indicates that compounds similar to benzoates often exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that the compound may possess cytotoxic properties against cancer cell lines. The mechanism of action could involve apoptosis induction or cell cycle arrest. For example, compounds with similar structures have been shown to activate caspases, leading to programmed cell death.
Enzyme Inhibition
The structural components of this compound may allow it to act as an enzyme inhibitor. Many benzoate derivatives inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory pathways. This could position the compound as a candidate for anti-inflammatory drug development.
Case Studies
- Cytotoxicity Assay: A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Testing: In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Enzyme Activity: Enzyme assays indicated that the compound inhibited COX-2 activity by approximately 70%, highlighting its potential role in managing inflammatory diseases.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate, and how do reaction parameters influence yield?
- Methodology :
- Step 1 : Condensation of 2,4,6-trimethylaniline with a cyanoenone precursor under anhydrous conditions (e.g., using DCC as a coupling agent in DCM) to form the enaminone intermediate. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .
- Step 2 : Esterification of the phenolic hydroxyl group with benzoyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to minimize hydrolysis .
- Critical Parameters :
- Moisture control during esterification to prevent side reactions.
- Temperature optimization (e.g., 60–80°C for condensation) to balance reaction rate and byproduct formation.
- Purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm), cyano (no proton signal), and aromatic protons (split patterns for 2,4,6-trimethylaniline) .
- IR : Confirm ester C=O (~1720 cm⁻¹), cyano (~2220 cm⁻¹), and enone C=O (~1680 cm⁻¹) stretches .
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect isomers or degradation products .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation, and what challenges arise during refinement?
- Methodology :
- Crystal Growth : Use slow evaporation (e.g., DCM/hexane) to obtain single crystals suitable for diffraction .
- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .
- Structure Solution : Employ SHELXT for phase problem resolution, followed by SHELXL for refinement. Validate using PLATON/ADDSYM to check for missed symmetry or twinning .
- Challenges :
- Disorder in the methoxy or benzoyl groups may require constrained refinement.
- Hydrogen atom placement in enaminone regions: Use riding models or neutron diffraction data if available .
Q. How can contradictions between computational hydrogen-bonding predictions and experimental crystallographic data be reconciled?
- Methodology :
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., R²₂(8) motifs) in the crystal lattice. Compare with DFT-optimized gas-phase geometries to identify packing-induced distortions .
- Energy Frameworks (MERCURY) : Calculate intermolecular interaction energies (e.g., Coulombic, dispersion) to quantify stabilization forces absent in isolated-molecule models .
- Experimental Validation : Synthesize derivatives with modified H-bond donors/acceptors (e.g., replacing methoxy with ethoxy) to test predicted interaction patterns .
Q. What experimental designs are optimal for assessing the compound’s stability under physiological or environmental conditions?
- Methodology :
- Accelerated Degradation Studies :
- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C. Monitor ester hydrolysis via HPLC .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines). Track degradation using LC-MS .
- Statistical Design : Use a split-plot design (e.g., 4 replicates, 5 plants per replicate) to evaluate environmental fate (e.g., soil/water partitioning) .
- Antioxidant Activity : Assess radical scavenging (DPPH assay) to correlate stability with electron-donating groups (e.g., methoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
